
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This particular compound features a tert-butyl group, a cyano group, and a pyridyl group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines in a sequential one-pot protocol. This method provides efficient access to diverse guanidines with yields up to 81% . Another method involves the use of alkylated guanidines prepared from their corresponding urea, which is converted into a Vilsmeier salt using acid chlorides like phosgene or oxalyl chloride .
Análisis De Reacciones Químicas
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and pyridyl groups. Common reagents used in these reactions include N-chlorophthalimide, isocyanides, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound’s guanidine group is known for its strong basicity, which allows it to interact with various biological molecules. The cyano and pyridyl groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- can be compared with other similar compounds, such as:
Guanidine, 1-tert-butyl-2-cyano-3-(2-pyridyl)-: This compound has a similar structure but with the pyridyl group in a different position.
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine group and exhibit different chemical properties. The unique combination of the tert-butyl, cyano, and pyridyl groups in Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- makes it distinct from other guanidines.
Propiedades
Número CAS |
60560-30-7 |
|---|---|
Fórmula molecular |
C11H15N5 |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
2-tert-butyl-1-cyano-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C11H15N5/c1-11(2,3)16-10(14-8-12)15-9-4-6-13-7-5-9/h4-7H,1-3H3,(H2,13,14,15,16) |
Clave InChI |
JLILGSIKDCNUNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=C(NC#N)NC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


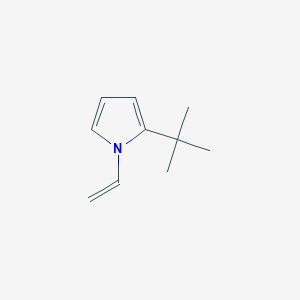
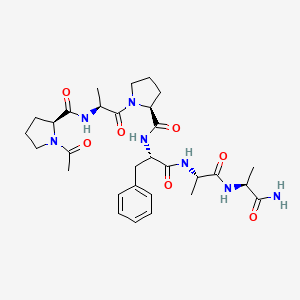

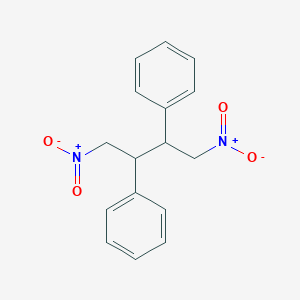
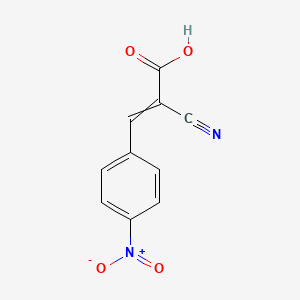
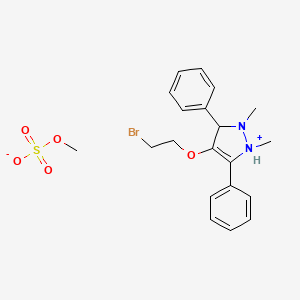
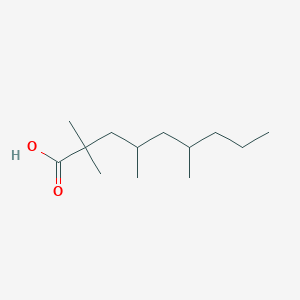
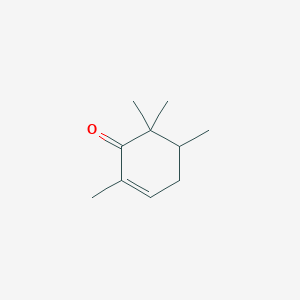
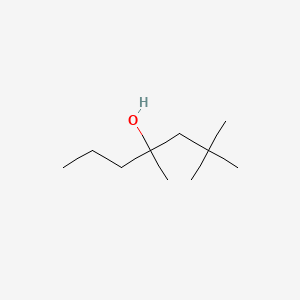
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
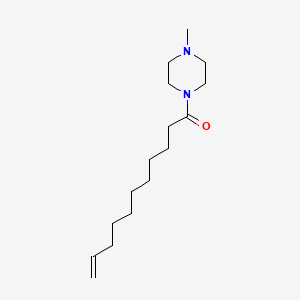
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)
